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Compound of Interest

Compound Name: BP Fluor 405 NHS Ester

Cat. No.: B15556566 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Fluorescently labeled oligonucleotides are indispensable tools in molecular biology,

diagnostics, and therapeutic development.[1][2] They are critical components in a wide range of

applications, including nucleic acid sequencing, fluorescence in situ hybridization (FISH), real-

time PCR, and microarray analysis.[3][4][5] BP Fluor 405 NHS Ester is a bright, water-soluble,

blue-fluorescent dye ideal for conjugating to amine-modified oligonucleotides.[6][7][8] Its

excitation maximum is well-suited for the 407 nm krypton or 408 nm violet laser lines.[6][8] The

resulting dye-oligonucleotide conjugates exhibit pH-insensitive fluorescence between pH 4 and

10, ensuring reliable performance in various biological buffers.[6][8]

This document provides a detailed protocol for the post-synthetic labeling of amine-modified

oligonucleotides with BP Fluor 405 NHS Ester, including methods for purification and

characterization of the final conjugate.

Product Specifications and Data
BP Fluor 405 is a bright and photostable dye. Proteins and oligonucleotides can be labeled with

it at high molar ratios without significant self-quenching.[6]
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Property Value Reference(s)

Excitation Maximum (λex) ~402 nm [9]

Emission Maximum (λem) ~424 nm [9]

Extinction Coefficient ~35,000 cm⁻¹M⁻¹ at 402 nm [9]

Optimal Laser Excitation
407 nm Krypton or 408 nm

Violet Diode
[6][8]

Reactive Group
N-hydroxysuccinimide (NHS)

Ester
[6][10]

Reactivity Primary amines (-NH₂) [6][11]

Solubility Water, DMSO, DMF [9]

Storage Conditions
-20°C, protect from light and

moisture
[7][12]

Principle of Reaction
The labeling reaction is based on the covalent conjugation of BP Fluor 405 NHS Ester to an

oligonucleotide containing a primary aliphatic amine. N-hydroxysuccinimide (NHS) esters are

highly reactive towards nucleophilic primary amines, forming a stable and irreversible amide

bond.[13][14] The reaction proceeds efficiently under slightly alkaline conditions (pH 8.0-9.0),

where the primary amine is deprotonated and thus more nucleophilic.[10][13] Competing

hydrolysis of the NHS ester can occur in aqueous buffers, so it is crucial to work efficiently once

the dye is reconstituted.[10][11]
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Caption: Reaction scheme for labeling an amine-modified oligonucleotide with an NHS ester

dye.

Experimental Workflow
The overall process involves preparing the amine-modified oligonucleotide and the dye,

performing the conjugation reaction, purifying the labeled product to remove excess free dye,

and finally, performing quality control checks.
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Caption: General workflow for oligonucleotide labeling with BP Fluor 405 NHS Ester.

Detailed Experimental Protocols
Required Materials

Oligonucleotide: Amine-modified DNA or RNA oligonucleotide (desalted or HPLC-purified).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b15556566?utm_src=pdf-body-img
https://www.benchchem.com/product/b15556566?utm_src=pdf-body-img
https://www.benchchem.com/product/b15556566?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15556566?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dye: BP Fluor 405 NHS Ester.

Solvents: Anhydrous Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[15]

Buffers:

Conjugation Buffer: 0.1 M sodium bicarbonate or sodium borate, pH 8.5-9.0.[16] Avoid

buffers containing primary amines like Tris.[10][15]

TE Buffer: 10 mM Tris, 1 mM EDTA, pH 8.0.

Purification:

Size-exclusion chromatography columns (e.g., Glen Gel-Pak™).[16]

Or, HPLC system with a reverse-phase column.[17]

Or, n-butanol for solvent extraction.[18]

Equipment: Microcentrifuge, vortex mixer, spectrophotometer, pH meter, laboratory shaker.

Reagent Preparation
Conjugation Buffer (0.1 M Sodium Bicarbonate, pH 9.0):

Dissolve 0.84 g of sodium bicarbonate (NaHCO₃) in 90 mL of nuclease-free water.

Adjust the pH to 9.0 using 1 M NaOH.

Bring the final volume to 100 mL with nuclease-free water.

Filter through a 0.22 µm filter and store at 4°C.

Amine-Modified Oligonucleotide Solution:

Dissolve the lyophilized amine-modified oligonucleotide in the conjugation buffer to a final

concentration of 1-5 mg/mL.[15]
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If the oligonucleotide was deprotected with AMA, a desalting step is recommended to

remove residual methylamine, which can react with the NHS ester.[16]

BP Fluor 405 NHS Ester Stock Solution:

Allow the vial of BP Fluor 405 NHS Ester to warm to room temperature before opening to

prevent moisture condensation.

Prepare the stock solution immediately before use. Dissolve the dye in anhydrous DMSO

or DMF to a concentration of 10 mg/mL.[16]

Oligonucleotide Labeling Protocol
This protocol is based on a 0.2 µmol synthesis scale of an amino-modified oligonucleotide.

Reaction Setup:

To the dissolved oligonucleotide solution, add the freshly prepared BP Fluor 405 NHS
Ester stock solution. A 5- to 20-fold molar excess of the dye over the oligonucleotide is

typically recommended to ensure efficient labeling.[15][19]

Example Calculation: For 0.2 µmol of oligonucleotide, a 10-fold excess requires 2 µmol of

dye.

Incubation:

Vortex the reaction mixture gently.

Incubate for at least 2 hours at room temperature (20-25°C) with gentle shaking.[16] For

convenience, the reaction can often proceed overnight at 4°C.[16]

Protect the reaction from light by wrapping the tube in aluminum foil.

Purification of the Labeled Oligonucleotide
Purification is essential to remove unreacted free dye, which can interfere with downstream

applications.[20]

Method 1: Size-Exclusion/Desalting Column
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Equilibrate a desalting column (e.g., Glen Gel-Pak™) according to the manufacturer's

instructions.

Load the entire reaction mixture onto the column.

Elute with nuclease-free water or TE buffer.

The first colored fraction to elute contains the high molecular weight labeled oligonucleotide.

The free dye will elute later. Collect the appropriate fractions.

Method 2: High-Performance Liquid Chromatography (HPLC)

Ion-pair reverse-phase HPLC is a highly effective method for purifying labeled

oligonucleotides, as it can separate the labeled product from both free dye and unlabeled

oligonucleotides.[17]

Use a C18 column and a gradient of acetonitrile in a triethylammonium acetate (TEAA)

buffer.

Monitor the elution at 260 nm (for the oligonucleotide) and ~405 nm (for the dye).

The desired product will absorb at both wavelengths. Collect and pool the corresponding

peaks.

Method 3: Solvent Extraction

Add an equal volume of water-saturated n-butanol to the reaction mixture.[18]

Vortex vigorously for 20-30 seconds and then centrifuge briefly (e.g., 1 min at 5,000 x g) to

separate the phases.

The unreacted hydrophobic dye will partition into the upper organic (n-butanol) phase, while

the hydrophilic labeled oligonucleotide remains in the lower aqueous phase.[18]

Carefully remove and discard the upper n-butanol layer.

Repeat the extraction 2-3 times until the organic layer is colorless.
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Characterization and Quality Control
The concentration and degree of labeling (DOL) can be determined using a UV-Vis

spectrophotometer.

Measure the absorbance of the purified labeled oligonucleotide solution at 260 nm (A₂₆₀) and

~402 nm (A_max).

Calculate Oligonucleotide Concentration:

First, calculate the contribution of the dye's absorbance at 260 nm. A correction factor

(CF₂₆₀ = A₂₆₀ of free dye / A_max of free dye) is needed. For many blue dyes, this is

approximately 0.3.

Corrected A₂₆₀ = A₂₆₀ - (A_max × CF₂₆₀)

Oligo Conc. (M) = Corrected A₂₆₀ / ε₂₆₀ (where ε₂₆₀ is the molar extinction coefficient of the

unlabeled oligonucleotide).

Calculate Dye Concentration:

Dye Conc. (M) = A_max / ε_max (where ε_max for BP Fluor 405 is ~35,000 M⁻¹cm⁻¹).

Calculate Degree of Labeling (DOL):

DOL = [Dye Conc.] / [Oligo Conc.]

The DOL indicates the average number of dye molecules per oligonucleotide. For most

applications, a DOL between 0.8 and 1.2 is desirable for single-labeled probes.

Application Example: Fluorescence In Situ
Hybridization (FISH)
Fluorescently labeled oligonucleotides are widely used as probes in FISH to detect specific

DNA or RNA sequences within cells or tissues.[4]
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Caption: A simplified workflow for a Fluorescence In Situ Hybridization (FISH) experiment.
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Problem Possible Cause(s) Suggested Solution(s)

Low Labeling Efficiency

1. Hydrolyzed NHS ester dye.

2. Incorrect buffer pH (too

acidic). 3. Inactive amine on

oligonucleotide. 4. Competing

nucleophiles (e.g., Tris buffer,

methylamine).

1. Prepare fresh dye solution

in anhydrous solvent

immediately before use. 2.

Verify conjugation buffer is pH

8.5-9.0. 3. Use high-quality,

freshly synthesized

oligonucleotides. 4. Use an

amine-free buffer (bicarbonate,

borate). Desalt oligo if needed.

High Background Signal
Incomplete removal of

unreacted free dye.

Repeat the purification step.

For column chromatography,

ensure good separation

between the labeled oligo and

free dye peaks. For extraction,

perform additional washes.

Precipitation of Dye
Low solubility of the NHS ester

in the aqueous reaction buffer.

Ensure the volume of organic

solvent (DMSO/DMF) carrying

the dye does not exceed 5-

10% of the total reaction

volume. Vortex immediately

after adding the dye solution.

Degraded Oligonucleotide Nuclease contamination.

Use nuclease-free water,

tubes, and pipette tips

throughout the procedure.

Store the final product in TE

buffer at -20°C.

No Fluorescence Photobleaching of the dye.

Protect the dye stock solution

and all subsequent reaction

and purification steps from

light. Store the final labeled

oligo in the dark at -20°C.[21]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Note: Labeling of Oligonucleotides with BP
Fluor 405 NHS Ester]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15556566#labeling-oligonucleotides-with-bp-fluor-
405-nhs-ester]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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